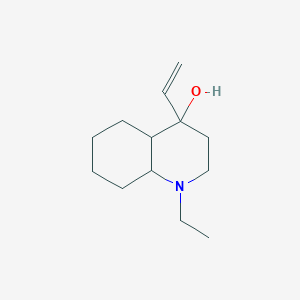
4-Ethenyl-1-ethyldecahydroquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethenyl-1-ethyldecahydroquinolin-4-ol is a chemical compound with the molecular formula C14H25NO. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of an ethenyl group, an ethyl group, and a decahydroquinoline core with a hydroxyl group at the fourth position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenyl-1-ethyldecahydroquinolin-4-ol can be achieved through various synthetic routes. One common method involves the reaction of aniline derivatives with β-ketoesters to form Schiff bases, which can then be cyclized to produce quinoline derivatives . Another approach is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Ethenyl-1-ethyldecahydroquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions at the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-oxo-1-ethyldecahydroquinoline.
Reduction: Formation of 4-ethyl-1-ethyldecahydroquinolin-4-ol.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
4-Ethenyl-1-ethyldecahydroquinolin-4-ol has several applications in scientific research:
作用機序
The mechanism of action of 4-Ethenyl-1-ethyldecahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
類似化合物との比較
Similar Compounds
4-Quinolinol: A hydroxylated quinoline derivative with similar structural features.
Decahydroquinoline: A fully saturated quinoline derivative with no ethenyl or hydroxyl groups.
4-Ethenylquinoline: A quinoline derivative with an ethenyl group but lacking the decahydro and hydroxyl features.
Uniqueness
4-Ethenyl-1-ethyldecahydroquinolin-4-ol is unique due to its combination of an ethenyl group, an ethyl group, and a hydroxyl group on a decahydroquinoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
CAS番号 |
62233-83-4 |
|---|---|
分子式 |
C13H23NO |
分子量 |
209.33 g/mol |
IUPAC名 |
4-ethenyl-1-ethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol |
InChI |
InChI=1S/C13H23NO/c1-3-13(15)9-10-14(4-2)12-8-6-5-7-11(12)13/h3,11-12,15H,1,4-10H2,2H3 |
InChIキー |
BFSPIQAPYNSEDV-UHFFFAOYSA-N |
正規SMILES |
CCN1CCC(C2C1CCCC2)(C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



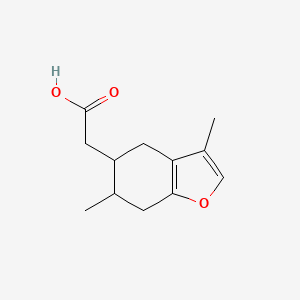
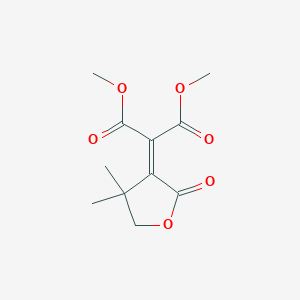
![N-Benzoyl-5'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B12900152.png)
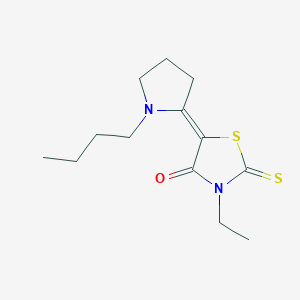
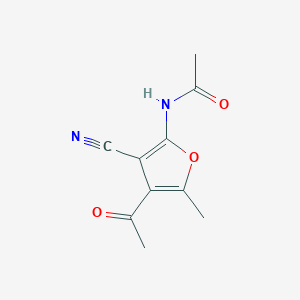
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-methoxybenzamide](/img/structure/B12900161.png)
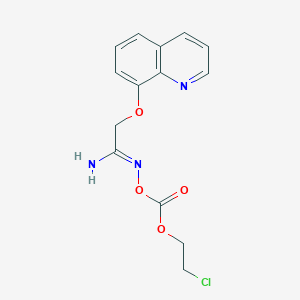
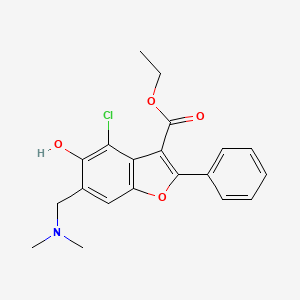
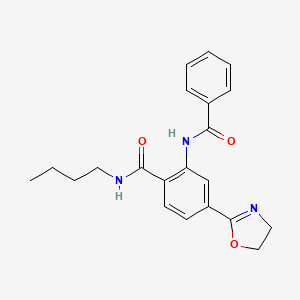
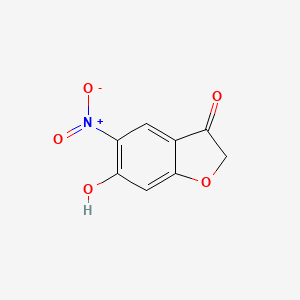
![Benzo[d]oxazol-2-yl(phenyl)methyl ethylcarbamate](/img/structure/B12900204.png)
![Methyl 5-[4-(propan-2-yl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B12900208.png)
![Ethyl 4-{[(2,4-diaminopyrimidin-5-yl)methyl]amino}benzoate](/img/structure/B12900212.png)
